Cas no 857970-22-0 (6-chloro-2-methyl-thiazolo[5,4-b]pyridine)

6-chloro-2-methyl-thiazolo[5,4-b]pyridine structure
857970-22-0 structure
Product Name:6-chloro-2-methyl-thiazolo[5,4-b]pyridine
Numero CAS:857970-22-0
MF:C7H5ClN2S
MW:184.645998716354
MDL:MFCD07375042
CID:2808355
PubChem ID:50901468
Update Time:2025-10-18

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-chloro-2-methyl-thiazolo[5,4-b]pyridine
    • 6-Chloro-2-methylthiazolo[5,4-b]pyridine (ACI)
    • AKOS006284841
    • SCHEMBL16711669
    • AS-35908
    • 6-CHLORO-2-METHYLTHIAZOLO[5,4-B]PYRIDINE
    • MFCD07375042
    • DTXSID20678962
    • AB41024
    • 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine
    • CS-0131569
    • 6-CHLORO-2-METHYL-[1,3]THIAZOLO[5,4-B]PYRIDINE
    • 857970-22-0
    • MDL: MFCD07375042
    • Inchi: 1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
    • Chiave InChI: HRDFOCIDMXEORR-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C2C(SC(C)=N2)=NC=1

Proprietà calcolate

  • Massa esatta: 183.9861970g/mol
  • Massa monoisotopica: 183.9861970g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 155
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 54Ų

Proprietà sperimentali

  • Colore/forma: Pale-yellow to Yellow-brown Solid

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Informazioni sulla sicurezza

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
AstaTech
51787-0.25/G
6-CHLORO-2-METHYLTHIAZOLO[5,4-B]PYRIDINE
857970-22-0 97%
0.25g
$217 2023-09-17
AstaTech
51787-1/G
6-CHLORO-2-METHYLTHIAZOLO[5,4-B]PYRIDINE
857970-22-0 97%
1g
$547 2023-09-17
AstaTech
51787-5/G
6-CHLORO-2-METHYLTHIAZOLO[5,4-B]PYRIDINE
857970-22-0 97%
5g
$1699 2023-09-17
abcr
AB306462-250 mg
6-Chloro-2-methylthiazolo[5,4-b]pyridine; 97%
857970-22-0
250mg
€413.40 2023-04-26
abcr
AB306462-1 g
6-Chloro-2-methylthiazolo[5,4-b]pyridine; 97%
857970-22-0
1g
€951.70 2023-04-26
Chemenu
CM176102-1g
6-chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 97%
1g
$*** 2023-05-29
Chemenu
CM176102-5g
6-chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 97%
5g
$1767 2022-09-28
Alichem
A029183733-250mg
6-Chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 95%
250mg
$249.70 2023-08-31
Alichem
A029183733-1g
6-Chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 95%
1g
$610.98 2023-08-31
Alichem
A029183733-5g
6-Chloro-2-methylthiazolo[5,4-b]pyridine
857970-22-0 95%
5g
$1908.90 2023-08-31

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Toluene ;  overnight, 110 °C
Riferimento
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; et al, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Toluene ;  overnight, 110 °C
Riferimento
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; et al, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lawesson's reagent Solvents: Xylene ;  12 h, 110 °C
Riferimento
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; et al, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: Lawesson's reagent Solvents: Toluene ;  12 h, 110 °C
Riferimento
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; et al, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Raw materials

6-chloro-2-methyl-thiazolo[5,4-b]pyridine Preparation Products

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.